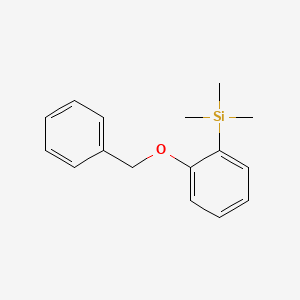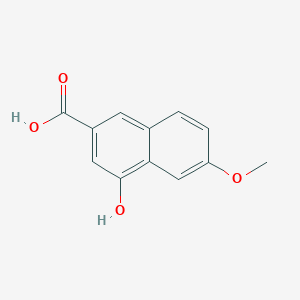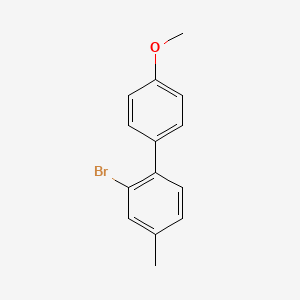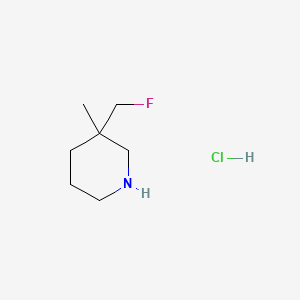
3-(Fluoromethyl)-3-methylpiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)-3-methylpiperidine hydrochloride is a fluorinated organic compound with significant applications in medicinal chemistry and pharmaceutical research. The presence of a fluorine atom in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)-3-methylpiperidine hydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 3-methylpiperidine with a fluorinating agent such as Selectfluor® under controlled conditions to introduce the fluoromethyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Fluoromethyl)-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carbonyl or carboxyl.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted products with nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)-3-methylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its fluorinated structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 3-(Fluoromethyl)-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in its structure can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This makes the compound a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
- 3-(Chloromethyl)-3-methylpiperidine hydrochloride
- 3-(Bromomethyl)-3-methylpiperidine hydrochloride
- 3-(Iodomethyl)-3-methylpiperidine hydrochloride
Comparison: 3-(Fluoromethyl)-3-methylpiperidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound exhibits higher stability, increased lipophilicity, and stronger interactions with biological targets. These properties make it more suitable for applications in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C7H15ClFN |
|---|---|
Peso molecular |
167.65 g/mol |
Nombre IUPAC |
3-(fluoromethyl)-3-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H14FN.ClH/c1-7(5-8)3-2-4-9-6-7;/h9H,2-6H2,1H3;1H |
Clave InChI |
KNGGXYLMAUFSEN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCNC1)CF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



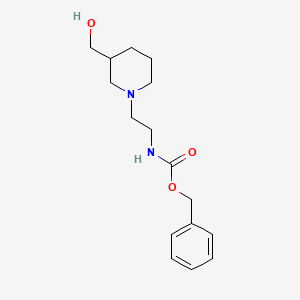


![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)
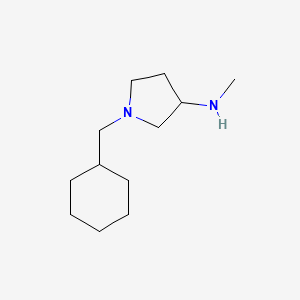
![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)

![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)

